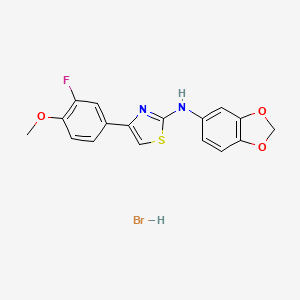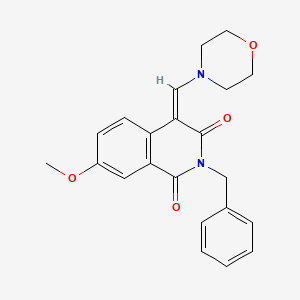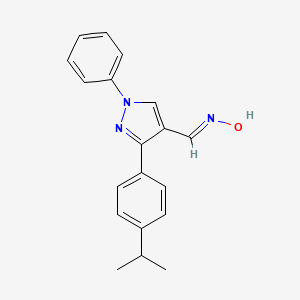
1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate
Overview
Description
1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate (abbreviated as CPVVCB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPVVCB is a derivative of benzoate and imidazole, and its synthesis method involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-imidazole-2-carbaldehyde, followed by the addition of vinyl magnesium bromide.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In bacteria, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In bacteria, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been shown to disrupt cell wall synthesis, leading to cell death. 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal of 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate are necessary to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate. In medicinal chemistry, further studies are needed to investigate the potential of 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate as an anticancer and antimicrobial agent. In materials science, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate can be used as a building block for the synthesis of new materials with unique properties. In catalysis, further studies are needed to investigate the potential of 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate as a catalyst in various chemical reactions. Overall, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has shown great potential for various applications, and further research is needed to fully understand its properties and potential.
Scientific Research Applications
1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has also been investigated for its potential as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial strains. In materials science, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been studied for its potential use as a building block for the synthesis of new materials with unique properties. In catalysis, 1-(4-chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)vinyl 4-chlorobenzoate has been investigated for its potential as a catalyst in various chemical reactions.
properties
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-methylimidazol-2-yl)ethenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c1-23-11-10-22-18(23)12-17(13-2-6-15(20)7-3-13)25-19(24)14-4-8-16(21)9-5-14/h2-12H,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPBUJROQYICRS-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C=C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1/C=C(\C2=CC=C(C=C2)Cl)/OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)
![3-[(5-nitro-2-pyridinyl)amino]phenol](/img/structure/B3876856.png)
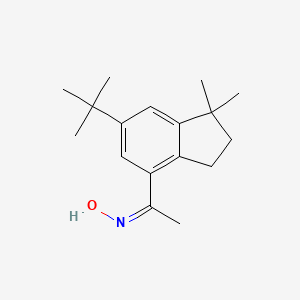
![benzyl 3-{[(2-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3876863.png)

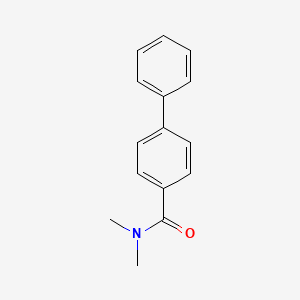
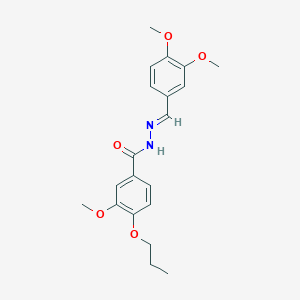
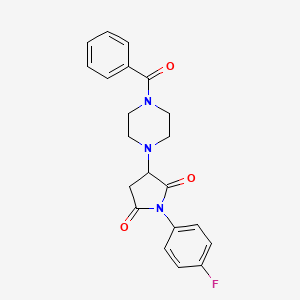

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B3876914.png)
![N-[1-(hydrazinocarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3876921.png)
